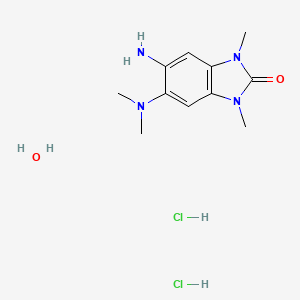

5-amino-6-(dimethylamino)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one dihydrochloride hydrate

Beschreibung

This compound is a benzimidazole derivative with a dimethylamino group at position 6 and methyl groups at positions 1 and 2. Its dihydrochloride hydrate form enhances solubility and stability, making it suitable for synthetic applications. Key identifiers include:

- Molecular formula: C₁₁H₁₆N₄O·2ClH·H₂O

- Molecular weight: 311.20

- CAS numbers: MFCD18483464 (Combi-Blocks Inc.) and 1047652-16-3 (CymitQuimica)

- Purity: 95% (commercial sources) .

It serves as a precursor in synthesizing benzoisoquinolinediones, which are bromodomain inhibitors .

Eigenschaften

IUPAC Name |

5-amino-6-(dimethylamino)-1,3-dimethylbenzimidazol-2-one;hydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O.2ClH.H2O/c1-13(2)8-6-10-9(5-7(8)12)14(3)11(16)15(10)4;;;/h5-6H,12H2,1-4H3;2*1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQUDSUANAVCOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C(=C2)N)N(C)C)N(C1=O)C.O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-6-(dimethylamino)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one dihydrochloride hydrate typically involves multiple steps. One common synthetic route starts with the reaction of o-phenylenediamine with dimethylformamide (DMF) to form a benzimidazole derivative. This intermediate is then subjected to further chemical modifications, such as alkylation and hydrolysis, to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts, to ensure high yield and purity. The compound is then purified through crystallization and other separation techniques to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or amines.

Major Products Formed: The reactions can lead to the formation of various derivatives, including oxidized, reduced, or substituted forms of the original compound

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a reagent in organic synthesis reactions.

Biology: In biological research, the compound can be utilized to study various biological processes, such as enzyme inhibition or receptor binding. It may also be used in the development of new drugs or therapeutic agents.

Medicine: The compound has potential applications in medicine, particularly in the development of pharmaceuticals. It may be used as a precursor for the synthesis of active pharmaceutical ingredients (APIs) or as a component in drug formulations.

Industry: In industry, this compound can be used in the production of materials, such as polymers or coatings. It may also find applications in the manufacturing of electronic devices or other high-tech products.

Wirkmechanismus

The mechanism by which 5-amino-6-(dimethylamino)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one dihydrochloride hydrate exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved can vary depending on the specific biological system or disease being targeted.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences

Substituent Effects: The target compound’s dimethylamino group (electron-donating) contrasts with the nitro group (electron-withdrawing) in ’s analogue, affecting electronic properties and reactivity . Methyl groups at positions 1 and 3 provide steric hindrance, reducing unwanted side reactions compared to simpler benzimidazolamines .

Synthetic Utility: The target compound’s use in synthesizing benzoisoquinolinediones (6% yield) highlights its role in complex heterocycle formation, albeit with optimization challenges . In contrast, benzimidazolamine14 is synthesized via tin(II) chloride reduction (78% yield), emphasizing its efficiency as a building block .

Physicochemical Properties: The dihydrochloride hydrate form improves water solubility versus neutral benzimidazoles (e.g., butanoic acid derivative in ), which rely on carboxylic acid groups for solubility . The nitro-substituted analogue’s lower solubility (due to nitro hydrophobicity) limits its utility in aqueous systems .

Biological Relevance: Benzoisoquinolinediones derived from the target compound show bromodomain inhibition, a therapeutic target in oncology . The piperidinyl dihydrochloride () may target central nervous system receptors due to its fluorine and cyclic amine groups .

Research Findings and Data

- Reactivity: The target compound’s dimethylamino group facilitates electrophilic aromatic substitution, enabling fusion with naphthalic anhydride .

- Stability : Dihydrochloride salts (e.g., target compound, ) exhibit enhanced shelf-life compared to free bases, critical for commercial storage .

- Spectroscopic Data :

Biologische Aktivität

5-Amino-6-(dimethylamino)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one dihydrochloride hydrate (CAS No. 1047652-16-3) is a compound with significant potential in pharmaceutical applications. It is characterized by its empirical formula and a molecular weight of 256.73 g/mol. This compound has garnered attention for its biological activity, particularly as a reactant in the synthesis of benzoisoquinolinediones, which are known to inhibit bromodomains such as BRPF2 and TAF1/TAF1L .

The biological activity of this compound primarily stems from its ability to interact with specific proteins involved in cellular processes. The inhibition of bromodomains is particularly noteworthy, as these domains play critical roles in regulating gene expression through the recognition of acetylated lysines on histones and non-histone proteins. By inhibiting these bromodomains, the compound may modulate various signaling pathways associated with cancer and other diseases .

Case Studies and Research Findings

Several studies have explored the biological implications of 5-amino-6-(dimethylamino)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one dihydrochloride hydrate:

- Inhibition Studies : Research has demonstrated that this compound acts as a selective inhibitor of BRPF2 and TAF1/TAF1L bromodomains. In vitro assays indicated that it effectively reduces the binding affinity of acetylated substrates to these proteins, leading to downstream effects on gene expression .

- Anticancer Properties : A study published in a peer-reviewed journal highlighted the compound's potential anticancer properties. It was shown to induce apoptosis in cancer cell lines by disrupting the normal function of bromodomains that facilitate tumor growth and survival .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound exhibits favorable absorption characteristics when administered in appropriate formulations. Further research is ongoing to optimize delivery methods for enhanced therapeutic efficacy .

Data Table: Summary of Biological Activities

Safety and Handling

While 5-amino-6-(dimethylamino)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one dihydrochloride hydrate shows promise for therapeutic applications, it is essential to handle it with care due to its irritant properties. Proper safety protocols should be followed when conducting experiments involving this compound .

Q & A

Q. What are the optimal synthetic routes for 5-amino-6-(dimethylamino)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one dihydrochloride hydrate, and how can experimental efficiency be improved?

Methodological Answer:

- Quantum Chemical-Guided Synthesis: Use reaction path search methods based on quantum chemical calculations to predict feasible intermediates and transition states, reducing trial-and-error approaches .

- Design of Experiments (DOE): Apply fractional factorial or response surface methodologies to optimize reaction parameters (temperature, solvent ratios, catalyst loading) while minimizing experimental runs .

- Example Workflow:

- Computational screening of potential alkylation/amination steps.

- DOE to refine temperature (80–120°C) and pH (6–8) for maximal yield.

- Validate predictions with small-scale batch reactions.

Q. How can researchers characterize the structural and purity profile of this compound?

Methodological Answer:

-

Multi-Technique Validation:

- NMR Spectroscopy: Assign peaks for dimethylamino (δ 2.8–3.2 ppm) and benzimidazole protons (δ 6.5–7.5 ppm) .

- HPLC-MS: Use C18 columns with 0.1% formic acid in water/acetonitrile gradients to resolve hydrate vs. anhydrous forms.

- XRD: Confirm crystalline structure and hydrate stoichiometry via single-crystal diffraction .

-

Table: Key Characterization Parameters

Technique Target Parameter Critical Observations ¹H NMR Substituent integration Validate dimethylamino vs. benzimidazole protons HPLC Purity (>98%) Check for residual solvents (e.g., DMF) TGA-DSC Hydrate stability Identify dehydration events (~100–150°C)

Q. What stability studies are essential for ensuring compound integrity during storage and experimentation?

Methodological Answer:

- Accelerated Aging Tests: Expose samples to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .

- Light Sensitivity: Perform UV-Vis spectroscopy under controlled light exposure (300–800 nm) to detect photolytic byproducts .

- Solution Stability: Assess pH-dependent hydrolysis (pH 3–9) over 24 hours using LC-MS to identify hydrolyzed fragments.

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- Solvent Effect Simulations: Use COSMO-RS models to evaluate solvation energies in polar aprotic vs. protic solvents .

- Case Study: Simulate the impact of dimethylamino groups on benzimidazole ring aromaticity and charge distribution.

Q. What strategies resolve contradictions in experimental vs. computational data for this compound?

Methodological Answer:

- Error Source Analysis:

- Experimental: Quantify batch-to-batch variability (e.g., hydration levels) via Karl Fischer titration .

- Computational: Re-optimize basis sets (e.g., B3LYP/6-311+G**) to reduce energy gap discrepancies .

- Statistical Reconciliation: Apply multivariate regression to correlate DFT-predicted activation energies with empirical kinetic data .

Q. How can researchers evaluate the compound’s biological activity while minimizing false positives?

Methodological Answer:

-

Dose-Response Profiling: Use IC₅₀ assays (e.g., enzyme inhibition) with Hill slope validation to confirm specificity .

-

Off-Target Screening: Employ SPR (Surface Plasmon Resonance) to assess binding to unrelated proteins (e.g., serum albumin) .

-

Table: Example Bioactivity Workflow

Step Method Key Metric 1. Target Binding SPR KD < 10 µM 2. Cytotoxicity MTT assay Selectivity index >10 3. Metabolic Stability Microsomal half-life (t₁/₂ > 30 min)

Q. What advanced separation techniques purify the compound from complex reaction mixtures?

Methodological Answer:

Q. How can researchers design green chemistry protocols for this compound’s synthesis?

Methodological Answer:

Q. What in vivo experimental models are appropriate for pharmacokinetic studies?

Methodological Answer:

Q. How can heterogeneous catalysis improve scalability for derivatives of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.